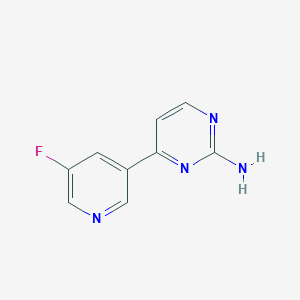

4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C9H7FN4. It is used in the synthesis of various pharmaceutical products .

Synthesis Analysis

The synthesis of “4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine” involves the transformation of 5-Fluoro-4-(pyridin-3-yl)-2-aminopyrimidine into 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine in the synthesis of fluorinated imatinib base . Another study reported the synthesis of similar compounds using a faithful 3D quantitative structure-activity relationship model .

Molecular Structure Analysis

The molecular structure of “4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine” can be represented by the InChI code 1S/C9H7FN4/c10-7-3-6(4-12-5-7)8-1-2-13-9(11)14-8/h1-5H,(H2,11,13,14) . This compound has a molecular weight of 190.18 .

Scientific Research Applications

Antimicrobial Applications

Pyrimidine derivatives like 4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine have been utilized in the development of new antimicrobial agents. Their ability to interfere with DNA and RNA synthesis makes them effective against a range of microbial pathogens. Research has shown that modifications to the pyrimidine ring can lead to compounds with potent antibacterial and antifungal properties .

Anticancer Research

In the field of oncology, pyrimidine-based compounds are being explored for their potential as anticancer agents. They can act as kinase inhibitors, disrupting cell signaling pathways that are often dysregulated in cancer cells. This compound, with its fluoropyridin moiety, may interact with specific kinases involved in tumor growth and proliferation .

Immunology and Immuno-oncology

The immunomodulatory effects of pyrimidine derivatives are of significant interest in immunology and immuno-oncology. They can modulate immune responses, which is crucial in conditions like autoimmune diseases and cancer. By targeting specific cellular receptors or enzymes, they can enhance or suppress the immune system as needed .

Neurological Disorder Treatment

Pyrimidine compounds have shown promise in treating neurological disorders. They can serve as central nervous system (CNS)-active agents, potentially offering new avenues for managing conditions such as epilepsy, Alzheimer’s disease, and Parkinson’s disease. Their structural flexibility allows for the design of molecules that can cross the blood-brain barrier and interact with CNS targets .

Agricultural Applications

In agriculture, pyrimidine derivatives are used to develop novel fungicides with modes of action different from existing products. This helps in managing resistance issues. For example, certain pyrimidine-amines have shown excellent activity against crop diseases like corn rust, providing an alternative to traditional fungicides .

Synthesis of Herbicides and Insecticides

The synthetic versatility of pyrimidine derivatives extends to the creation of herbicides and insecticides. The introduction of fluorine atoms, as seen in 4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine, can lead to compounds with enhanced biological activity and selectivity, making them effective at controlling weeds and pests .

Mechanism of Action

Target of Action

It is known that fluorinated pyrimidines and pyridines often interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

Fluorinated compounds often exert their effects by interacting with their targets and inducing changes in their function. The presence of a fluorine atom can enhance the compound’s binding affinity and selectivity .

Biochemical Pathways

Fluorinated pyrimidines and pyridines are known to be involved in various biochemical pathways, often influencing cellular processes such as dna synthesis and enzymatic reactions .

Pharmacokinetics

The presence of a fluorine atom can often enhance the bioavailability and metabolic stability of a compound .

Result of Action

Fluorinated compounds often exhibit various biological activities, including antiviral, antifungal, and antitumor effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity .

properties

IUPAC Name |

4-(5-fluoropyridin-3-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4/c10-7-3-6(4-12-5-7)8-1-2-13-9(11)14-8/h1-5H,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZGUGFNVQVOPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=CC(=CN=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B1380138.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1380145.png)

![2-[(2,6-Dimethylphenyl)methoxy]-4-fluoro-1-nitrobenzene](/img/structure/B1380152.png)

![Bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1380158.png)